1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes an ethyl-substituted phenyl group, an imidazole ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting from 2-methylimidazole, the imidazole ring is synthesized through cyclization reactions.
Pyrimidine Derivative Synthesis: The pyrimidine moiety is prepared by reacting appropriate precursors under controlled conditions, often involving condensation reactions.
Coupling Reaction: The final step involves coupling the ethyl-substituted phenyl isocyanate with the pyrimidine-imidazole intermediate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
1-(2-ethylphenyl)-3-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)urea: Lacks the methyl group on the imidazole ring.
1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)urea: Substitution at a different position on the pyrimidine ring.
Uniqueness: 1-(2-ethylphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-3-13-6-4-5-7-15(13)22-17(24)21-14-10-19-16(20-11-14)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUALYUOHOJPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.